molecular formula C8H7F3 B1453441 1-(1,1-Difluoroethyl)-3-fluorobenzene CAS No. 1138445-15-4

1-(1,1-Difluoroethyl)-3-fluorobenzene

Cat. No.: B1453441
CAS No.: 1138445-15-4
M. Wt: 160.14 g/mol
InChI Key: OEJGRYFDPSJUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Difluoroethyl)-3-fluorobenzene is an aromatic compound with significant importance in medicinal chemistry and related fields. The presence of fluorine atoms in organic molecules often results in dramatic changes in their physical, chemical, and biological properties

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways. This can lead to enhanced potency and selectivity in drug design .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJGRYFDPSJUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoroethyl)-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoroethyl)-3-fluorobenzene
Reactant of Route 3
1-(1,1-Difluoroethyl)-3-fluorobenzene
Reactant of Route 4
1-(1,1-Difluoroethyl)-3-fluorobenzene
Reactant of Route 5
1-(1,1-Difluoroethyl)-3-fluorobenzene
Reactant of Route 6
1-(1,1-Difluoroethyl)-3-fluorobenzene

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